molecular formula C17H24N6O2 B2610741 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea CAS No. 920485-99-0

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea

Cat. No. B2610741
CAS RN: 920485-99-0
M. Wt: 344.419
InChI Key: PKALKJUIARHXLT-UHFFFAOYSA-N
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Description

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of B-cell malignancies. It works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the survival and proliferation of B-cells.

Scientific Research Applications

Synthesis and Structural Studies

  • Cyclohexyl and benzyl isocyanide derivatives, including compounds similar to the specified urea, have been synthesized and studied for their structural properties. For example, the synthesis of cyclic dipeptidyl ureas demonstrates the versatility of urea compounds in forming pseudopeptidic structures with potential applications in medicinal chemistry and material science (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Enzyme Inhibition and Biochemical Evaluation

  • Urea derivatives have been explored for their antiacetylcholinesterase activity, demonstrating the potential for these compounds in treating neurodegenerative diseases. The study of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, for instance, highlights the impact of conformational flexibility and the importance of substituents in achieving high inhibitory activities (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Molecular Structure and Analysis

  • Theoretical investigations into the molecular structure, vibrational spectra, and NBO study of urea derivatives underscore their potential in various applications, including non-linear optical applications. Such studies offer insights into the electronic properties and stability of these compounds, which are essential for their practical applications (Al-Abdullah et al., 2014).

Cytokinins and Plant Biology

  • Some urea derivatives exhibit cytokinin-like activity, influencing cell division and differentiation in plants. Studies on N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (TDZ) highlight the potential of urea compounds in plant morphogenesis and agriculture (Ricci & Bertoletti, 2009).

properties

IUPAC Name

1-[(1-cyclohexyltetrazol-5-yl)methyl]-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O2/c1-2-25-15-10-8-13(9-11-15)19-17(24)18-12-16-20-21-22-23(16)14-6-4-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKALKJUIARHXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea

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